molecular formula C₁₈H₂₂BrNS B1663294 Tedatioxetine hydrobromide CAS No. 960151-65-9

Tedatioxetine hydrobromide

Cat. No. B1663294
M. Wt: 364.3 g/mol
InChI Key: OJVYWXLMPZJYGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tedatioxetine hydrobromide is C18H22BrNS . The average mass is 364.343 Da and the monoisotopic mass is 363.065613 Da . The SMILES representation is CC1=CC=C (SC2=CC=CC=C2C3CCNCC3)C=C1. [H]Br .


Physical And Chemical Properties Analysis

Tedatioxetine hydrobromide is a solid, white to off-white compound . It is soluble in DMSO to a concentration of 100 mg/mL . The compound should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Selective Serotonin Reuptake Inhibitors and Depression

Tedatioxetine hydrobromide is closely related to the family of selective serotonin reuptake inhibitors (SSRIs), which are primarily used in the treatment of depression and anxiety disorders. The efficacy of SSRIs like fluoxetine (a close analogue of tedatioxetine hydrobromide) in treating depression is well-established. Fluoxetine, for instance, has been extensively studied for its effectiveness in improving depressive symptoms, impacting both neurochemical and behavioral models in clinical and non-clinical settings (Wong, Bymaster, & Engleman, 1995).

Impact on Gut Microbiota

Research into other SSRIs, such as vortioxetine hydrobromide, has shown that these compounds can affect the structure and composition of gut microbiota. This is significant as it suggests a potential new avenue for the therapeutic action of these drugs, including tedatioxetine hydrobromide, in treating disorders like major depressive disorder (MDD) (Ye et al., 2021).

Neuroplasticity and Visual Cortex

Another area of research has shown that SSRIs like fluoxetine can reinstate ocular dominance plasticity in adulthood and promote the recovery of visual functions in animal models. This suggests a potential role for tedatioxetine hydrobromide in treatments related to neuroplasticity and visual cortex rehabilitation (Vetencourt et al., 2008).

Role in Neuropharmacology

Tedatioxetine, as part of the multimodal antidepressants family, is also being explored for its role in broader neuropharmacological applications. This includes its potential utility in treating various anxiety disorders and contributing to our understanding of serotonergic and neurochemical pathways in mental health (Javelot, 2016).

properties

IUPAC Name

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVYWXLMPZJYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tedatioxetine hydrobromide

CAS RN

960151-65-9
Record name Tedatioxetine hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960151659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEDATIOXETINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986RNR3CFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The crude ethyl 4-(2-(4-tolylsulfanyl)phenyl)-piperidin-1-carboxylate as a red oil from example 3 was mixed in a stirred reactor with hydrobromic acid in acetic acid (40%, 545 mL, 3.11 mol). The mixture was heated at 80° C. for 18 hours. The reaction mixture was cooled down to room temperature. During the cooling the product crystallises out. After 1 hour at room temperature ethyl ether (800 mL) was added to the reaction mixture, and the mixture was stirred for another hour. The product was filtered off, washed with ethyl ether and dried in a vacuum oven at 50° C. until constant weight.
Name
ethyl 4-(2-(4-tolylsulfanyl)phenyl)-piperidin-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
545 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
中林哲夫 - 臨床薬理, 2012 - jstage.jst.go.jp
There remain unmet needs in effective treatment for major depressive disorder, and development of newer antidepressants are being continued. This report will summarize the …
Number of citations: 5 www.jstage.jst.go.jp
中林哲夫 - 日本薬理学雑誌, 2015 - jstage.jst.go.jp
精神神経領域の医薬品開発は, 国際的にも活発である. これまでのうつ病治療薬の開発は, 選択的セロトニン再取り込み阻害薬 (SSRI) やセロトニン・ノルアドレナリン再取り込み阻害薬 (SNRI) 等が…
Number of citations: 4 www.jstage.jst.go.jp

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